3-nitro-5,6-diphenyl-1H-pyrazin-2-one 3-nitro-5,6-diphenyl-1H-pyrazin-2-one
Brand Name: Vulcanchem
CAS No.: 25468-58-0
VCID: VC21306488
InChI: InChI=1S/C16H11N3O3/c20-16-15(19(21)22)17-13(11-7-3-1-4-8-11)14(18-16)12-9-5-2-6-10-12/h1-10H,(H,18,20)
SMILES: C1=CC=C(C=C1)C2=C(N=C(C(=O)N2)[N+](=O)[O-])C3=CC=CC=C3
Molecular Formula: C16H11N3O3
Molecular Weight: 293.28 g/mol

3-nitro-5,6-diphenyl-1H-pyrazin-2-one

CAS No.: 25468-58-0

Cat. No.: VC21306488

Molecular Formula: C16H11N3O3

Molecular Weight: 293.28 g/mol

* For research use only. Not for human or veterinary use.

3-nitro-5,6-diphenyl-1H-pyrazin-2-one - 25468-58-0

Specification

CAS No. 25468-58-0
Molecular Formula C16H11N3O3
Molecular Weight 293.28 g/mol
IUPAC Name 3-nitro-5,6-diphenyl-1H-pyrazin-2-one
Standard InChI InChI=1S/C16H11N3O3/c20-16-15(19(21)22)17-13(11-7-3-1-4-8-11)14(18-16)12-9-5-2-6-10-12/h1-10H,(H,18,20)
Standard InChI Key HEKFXRGJKVCEPL-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(N=C(C(=O)N2)[N+](=O)[O-])C3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)C2=C(N=C(C(=O)N2)[N+](=O)[O-])C3=CC=CC=C3

Introduction

Chemical Structure and Identification

3-Nitro-5,6-diphenyl-1H-pyrazin-2-one is a heterocyclic organic compound belonging to the pyrazinone class, specifically categorized as a 2(1H)-pyrazinone derivative. The compound is identified by its Chemical Abstracts Service (CAS) registry number 25468-58-0 . Its molecular structure consists of a pyrazine ring with a carbonyl group at position 2, a nitro group at position 3, and phenyl groups at positions 5 and 6, creating a complex aromatic system with multiple potential interaction sites.

The compound is known by several synonyms in chemical literature:

  • 3-Nitro-5,6-diphenylpyrazin-2(1H)-one

  • 2-Hydroxy-3-nitro-5,6-diphenyl-pyrazin

  • 2,3-Diphenyl-5-hydroxy-6-nitropyrazin

  • 3-Nitro-5,6-diphenyl-2-hydroxypyrazin

These alternative names reflect the tautomeric nature of the compound, where the 2-one (carbonyl) can be represented as a 2-hydroxy form in certain contexts.

Molecular Composition and Functional Groups

The compound features several key functional groups that influence its chemical behavior:

  • A pyrazine core structure (six-membered heterocyclic ring with two nitrogen atoms)

  • A carbonyl group (C=O) at position 2

  • A nitro group (-NO₂) at position 3

  • Two phenyl rings at positions 5 and 6

  • An NH group at position 1 (hence the 1H designation)

These structural elements collectively determine the compound's reactivity patterns, solubility characteristics, and potential biological interactions.

Physical and Chemical Properties

3-Nitro-5,6-diphenyl-1H-pyrazin-2-one possesses distinctive physical and chemical properties that are important for understanding its behavior in different environments and applications. The following table summarizes the key physical and chemical properties of the compound:

PropertyValue
Molecular FormulaC₁₆H₁₁N₃O₃
Molecular Weight293.27700 g/mol
Physical StateSolid
Density1.35 g/cm³
Boiling Point515.3°C at 760 mmHg
Flash Point265.4°C
Melting PointNot Available
SolubilitySparingly soluble in water; more soluble in organic solvents

Table 1: Physical and chemical properties of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one

Structural Characteristics

The compound's extended conjugation system, which includes the pyrazine ring and the two phenyl substituents, contributes to its chemical stability. The presence of the nitro group, a strong electron-withdrawing group, influences the electronic distribution within the molecule, potentially enhancing its reactivity in certain chemical transformations. The carbonyl group at position 2 participates in hydrogen bonding, affecting the compound's solubility and intermolecular interactions.

Structural Relationship to Other Heterocyclic Compounds

3-Nitro-5,6-diphenyl-1H-pyrazin-2-one belongs to a broader family of nitrogen-containing heterocyclic compounds that share structural similarities and often exhibit related properties.

Relationship to Pyrazolopyridines

While structurally distinct, 3-nitro-5,6-diphenyl-1H-pyrazin-2-one shares some characteristics with compounds like 1H-pyrazolo[3,4-b]pyridines, which are heterocyclic compounds presenting tautomeric forms . The substitution patterns and nitrogen positioning in these heterocyclic systems influence their chemical reactivity and biological properties in similar ways.

Comparison with Related Pyrazinone Derivatives

The pyrazin-2(1H)-one core structure appears in numerous biologically active compounds. The addition of the nitro group at position 3 and phenyl groups at positions 5 and 6 in 3-nitro-5,6-diphenyl-1H-pyrazin-2-one creates a unique substitution pattern that distinguishes it from other pyrazinone derivatives while maintaining core structural features that confer potential pharmacological activities .

Biological and Pharmacological Properties

Pyrazin-2(1H)-one derivatives, including compounds structurally related to 3-nitro-5,6-diphenyl-1H-pyrazin-2-one, have demonstrated various pharmacological activities that make them interesting candidates for drug development.

Structure-Activity Relationships

The biological activity of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one would likely be influenced by several structural features:

  • The nitro group at position 3 could enhance binding to specific biological targets through hydrogen bonding and electrostatic interactions

  • The phenyl groups at positions 5 and 6 provide hydrophobic interaction potential with protein binding pockets

  • The carbonyl group at position 2 offers hydrogen bond acceptor capabilities

  • The NH at position 1 can serve as a hydrogen bond donor

These structural elements collectively contribute to the compound's potential binding affinity and biological activity profile.

Research Applications and Future Directions

Current Research Status

  • Medicinal chemistry: As a potential scaffold for developing new therapeutic agents

  • Materials science: For applications in specialized materials due to its aromatic and conjugated structure

  • Organic synthesis: As an intermediate or building block for more complex molecules

  • Structure-activity relationship studies: To understand how specific substitution patterns affect biological activity

Future Research Opportunities

Several research avenues could be pursued to further explore the properties and applications of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one:

  • Comprehensive biological screening to identify specific therapeutic targets

  • Development of more efficient synthetic routes to facilitate larger-scale production

  • Modification of the basic structure to enhance specific properties or activities

  • Investigation of potential applications beyond pharmacology, such as in materials science or as synthetic intermediates

  • Detailed study of its physicochemical properties in different environments

Analytical Methods for Identification and Characterization

Chromatographic Methods

Chromatographic techniques suitable for analyzing 3-nitro-5,6-diphenyl-1H-pyrazin-2-one would likely include:

  • High-Performance Liquid Chromatography (HPLC): For purity determination and potential separation of isomers

  • Thin-Layer Chromatography (TLC): For reaction monitoring and preliminary identity confirmation

  • Gas Chromatography (GC): If volatility allows, for additional purity analysis

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